molecular formula C11H9NO2 B3111721 (E)-2-Cyanocinnamic acid methyl ester CAS No. 18524-80-6

(E)-2-Cyanocinnamic acid methyl ester

Cat. No.: B3111721
CAS No.: 18524-80-6
M. Wt: 187.19 g/mol
InChI Key: IAAPYNQXOSADHV-VOTSOKGWSA-N
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Description

(E)-2-Cyanocinnamic acid methyl ester is an organic compound characterized by the presence of a cyanide group attached to the cinnamic acid methyl ester structure

Mechanism of Action

Target of Action

Similar compounds such as other esters have been known to interact with various enzymes and proteins in the body . The specific targets would depend on the structure of the compound and the biological system in which it is introduced.

Mode of Action

Esters in general undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . This process involves the ester taking a proton (a hydrogen ion) from the hydroxonium ion, which is present in all solutions of acids in water . The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .

Biochemical Pathways

Esters are known to undergo hydrolysis, leading to the production of carboxylic acids and alcohols . This process can affect various biochemical pathways depending on the specific carboxylic acid and alcohol produced.

Pharmacokinetics

The resulting metabolites are then excreted via the kidneys .

Result of Action

The hydrolysis of esters generally results in the production of carboxylic acids and alcohols . These products can have various effects on the body depending on their specific structures and the biological system in which they are introduced.

Action Environment

The action, efficacy, and stability of (E)-2-Cyanocinnamic acid methyl ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of the ester . Additionally, factors such as temperature, presence of other substances, and specific conditions within the biological system can also influence the action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-Cyanocinnamic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of (E)-2-cyanocinnamic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants under acidic conditions to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate. This method allows for rapid esterification with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyanocinnamic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 or NaBH4 in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

    Hydrolysis: (E)-2-Cyanocinnamic acid and methanol.

    Reduction: (E)-2-Cyanocinnamic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Cyanocinnamic acid methyl ester is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to other cinnamate esters .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

methyl (E)-3-(2-cyanophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAPYNQXOSADHV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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